molecular formula C8H12O4 B2829791 2-(Methoxycarbonyl)cyclopentanecarboxylic acid CAS No. 98168-34-4

2-(Methoxycarbonyl)cyclopentanecarboxylic acid

Cat. No. B2829791
CAS RN: 98168-34-4
M. Wt: 172.18
InChI Key: KYGFHAUBFNTXFK-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chemical compound. It is used in the synthesis of functionalized ketones .


Synthesis Analysis

The synthesis routes of cis-2-(Methoxycarbonyl)cyclopentanecarboxylic acid are detailed in various experiments.


Molecular Structure Analysis

The molecular structure of 2-(Methoxycarbonyl)cyclopentanecarboxylic acid can be represented by the InChI code: 1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving 2-(Methoxycarbonyl)cyclopentanecarboxylic acid are not well-documented in the available literature .


Physical And Chemical Properties Analysis

2-(Methoxycarbonyl)cyclopentanecarboxylic acid has a molecular weight of 172.18 . It is a solid at room temperature .

Scientific Research Applications

Biocatalytic Production

2-(Methoxycarbonyl)cyclopentanecarboxylic acid is relevant in the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a sustainable alternative to petroleum-derived terephthalic acid. This process, which includes various catalytic methods such as chemocatalysis and biocatalysis, is crucial for the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF) (Yuan et al., 2019).

Electrochemical Techniques

The compound plays a role in electrochemical techniques. For example, carbon black modified electrodes functionalized with syringic acid are used for selective electrocatalysis of biological analytes, demonstrating the compound's importance in sensitive and low-potential detection methods (Sundaram & Kadir, 2017).

Supramolecular Self-Assembly

2-(Methoxycarbonyl)cyclopentanecarboxylic acid is also significant in understanding the patterns of supramolecular self-assembly. Research on homologous cyclopentanecarboxylic acids revealed insights into tetrameric rings and hydrogen bonding, which are essential in crystallography and molecular design (Kălmăn et al., 2002).

Synthesis of Cyclopentanecarboxylic Acids

This compound is used as a precursor in the synthesis of various cyclopentanecarboxylic acids, highlighting its versatility and utility in organic synthesis (Knizhnikov et al., 2012).

Polymer Synthesis

2-(Methoxycarbonyl)cyclopentanecarboxylic acid is involved in the synthesis of polymers with specific structural features. For instance, its derivatives have been used in the polymerization of oxiranes, leading to polymers with unique π-stacked structures (Merlani et al., 2015).

Antioxidant and Anti-Inflammatory Properties

Additionally, derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating its potential in pharmaceutical applications (Subudhi & Sahoo, 2011).

Green Chemistry Applications

In the realm of green chemistry, this compound has been used in the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon sources, showcasing its role in environmentally friendly chemical processes (Rohwerder & Müller, 2010).

Safety And Hazards

The safety information for 2-(Methoxycarbonyl)cyclopentanecarboxylic acid includes hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of 2-(Methoxycarbonyl)cyclopentanecarboxylic acid are not well-documented in the available literature .

properties

IUPAC Name

2-methoxycarbonylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGFHAUBFNTXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)cyclopentanecarboxylic acid

Synthesis routes and methods

Procedure details

Cyclopentane-1,2-dicarboxylic acid dimethyl ester (2.50 g, 13.4 mmol) was dissolved in methanol (2.5 mL) and a solution of potassium hydroxide (85% purity) (920 mg, 13.9 mmol) in methanol (4.0 mL) and water (0.5 mL) in a 25 mL round bottom flask. The reaction mixture was heated at 75° C. for 4 h. The reaction mixture was cooled to 0° C. and acidified to pH 2 with 2M HCl in water. The reaction mixture was diluted with water (100 mL) and extracted with ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator to give cyclopentane-1,2-dicarboxylic acid monomethyl ester as a faint-yellow liquid.
Quantity
2.5 g
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reactant
Reaction Step One
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2.5 mL
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920 mg
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0 (± 1) mol
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4 mL
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0.5 mL
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0 (± 1) mol
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100 mL
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Citations

For This Compound
2
Citations
MM Ravn, SH Wagaw, KM Engstrom… - … Process Research & …, 2010 - ACS Publications
A synthesis of a selective diacyl glycerolacyltransferase-1 (DGAT-1) inhibitor, 1, is described. The synthesis illustrates a diketone Favorskii reaction on 9 in place of the more common …
Number of citations: 14 pubs.acs.org
S Archambaud, F Legrand, K Aphecetche‐Julienne… - 2010 - Wiley Online Library
A total synthesis of (+)‐brefeldin C (BFC) and two brefeldin A (BFA) analogues – (+)‐nor‐Me BFA and (+)‐4‐epi‐nor‐Me BFA – has been developed. Key features of the syntheses …

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